Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H24N2O3 It is a piperidine derivative that features a benzyl group, an aminomethyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(aminomethyl)phenol with benzyl 4-piperidinecarboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the phenoxy group provides hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate is unique due to the presence of both the benzyl and phenoxy groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-15,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGSBSJNORJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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